3-Bromo-4-cyano-5-iodobenzoic acid CAS number
3-Bromo-4-cyano-5-iodobenzoic acid CAS number
An In-depth Technical Guide to 3-Bromo-4-cyano-5-iodobenzoic Acid: A Versatile Scaffold for Advanced Drug Discovery
Abstract
This guide provides a comprehensive technical overview of 3-Bromo-4-cyano-5-iodobenzoic acid, a highly functionalized aromatic compound with significant potential as a building block in medicinal chemistry and materials science. While this specific molecule is a niche reagent, its strategic combination of four distinct, reactive functional groups—a carboxylic acid, a nitrile, a bromine atom, and an iodine atom—offers unparalleled versatility for the synthesis of complex molecular architectures. This document details its chemical identity, proposes a logical synthetic pathway, explores its potential applications in drug development, and outlines essential safety and handling protocols based on data from structurally analogous compounds.
Chemical Identity and Physicochemical Properties
3-Bromo-4-cyano-5-iodobenzoic acid is a polysubstituted benzoic acid derivative. The presence of bromine and iodine atoms at sterically accessible positions makes it an ideal substrate for sequential and regioselective cross-coupling reactions. The cyano group and carboxylic acid serve as key pharmacophoric elements and handles for further derivatization, such as amide bond formation.
While a specific, registered CAS number for this compound is not found in major public chemical databases, it has been assigned identifiers by chemical suppliers, indicating its availability for specialized research.
Table 1: Chemical Identifiers for 3-Bromo-4-cyano-5-iodobenzoic Acid
| Identifier | Value | Source |
| IUPAC Name | 3-Bromo-4-cyano-5-iodobenzoic acid | Chemspace[1] |
| Molecular Formula | C₈H₃BrINO₂ | Chemspace[1] |
| Molecular Weight | 352.0 g/mol | Chemspace[1] |
| Canonical SMILES | OC(=O)C1=CC(Br)=C(C#N)C(I)=C1 | Chemspace[1] |
| InChI Key | SAQFRINFDWTRQJ-UHFFFAOYSA-N | Chemspace[1] |
| MFCD Number | MFCD28735869 | Chemspace[1] |
Table 2: Physicochemical Properties of Structurally Related Analogs
Note: Experimental data for the target compound is not publicly available. The following data for close analogs provides an estimate of its expected physical state and properties.
| Compound | CAS Number | Molecular Weight | Melting Point (°C) | Appearance |
| 3-Bromo-5-iodobenzoic acid | 188815-32-9 | 326.91 | 219-221 | Solid, Tan Crystalline Powder |
| 3-Bromo-4-iodobenzoic acid | 249647-25-4 | 326.91 | Not available | - |
The high melting point of the 3-bromo-5-iodo analog suggests that 3-Bromo-4-cyano-5-iodobenzoic acid is also a stable, crystalline solid at room temperature.
Proposed Synthesis and Purification
A plausible synthetic route to 3-Bromo-4-cyano-5-iodobenzoic acid can be designed starting from commercially available materials, leveraging well-established transformations in organic chemistry. A logical starting material would be 4-amino-3,5-dibromobenzoic acid, proceeding through a Sandmeyer reaction to introduce the cyano group, followed by a selective halogen exchange.
Workflow for Proposed Synthesis
Caption: Proposed multi-step synthesis of 3-Bromo-4-cyano-5-iodobenzoic acid.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 3,5-Dibromo-4-cyanobenzoic acid via Sandmeyer Reaction
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Diazotization: Suspend 4-amino-3,5-dibromobenzoic acid in an aqueous solution of hydrochloric acid and cool the mixture to 0-5 °C in an ice-salt bath.
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Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes after addition is complete to ensure full formation of the diazonium salt.
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Causality: Low temperature is critical to prevent the unstable diazonium salt from decomposing prematurely.
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Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water.
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Slowly add the cold diazonium salt solution to the cyanide solution. Vigorous nitrogen gas evolution will be observed.
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Causality: The copper catalyst facilitates the displacement of the diazonium group with the cyanide nucleophile.
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After the addition is complete, warm the reaction mixture to 50-60 °C for 1 hour to ensure the reaction goes to completion.
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Cool the mixture and acidify to precipitate the crude product. Filter, wash with cold water, and dry.
Step 2: Selective Iodination
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Dissolve the crude 3,5-dibromo-4-cyanobenzoic acid in a high-boiling polar aprotic solvent like N,N-Dimethylformamide (DMF).
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Add sodium iodide (NaI) and a copper(I) catalyst (e.g., CuI).
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Causality: The combination of a copper catalyst and a polar aprotic solvent facilitates the nucleophilic aromatic substitution (a Finkelstein-type reaction) of one bromine atom with iodide. The greater reactivity of the C-Br bond compared to the C-I bond drives the reaction forward.
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Heat the reaction mixture at an elevated temperature (e.g., 120-150 °C) and monitor by TLC or LC-MS.
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After completion, cool the reaction, pour it into water, and acidify to precipitate the crude target compound.
Step 3: Purification
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The crude 3-Bromo-4-cyano-5-iodobenzoic acid can be purified by recrystallization.
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Dissolve the crude solid in a minimal amount of a hot solvent system, such as an ethanol/water or acetic acid/water mixture.
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Allow the solution to cool slowly to form pure crystals, which are then isolated by filtration, washed with a cold solvent, and dried under a vacuum.
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Self-Validation: The purity of the final product should be confirmed by melting point analysis, NMR spectroscopy, and mass spectrometry. A sharp melting point indicates high purity.
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Applications in Research and Drug Development
The true value of 3-Bromo-4-cyano-5-iodobenzoic acid lies in its capacity as a versatile scaffold for building complex, biologically active molecules. Its utility is analogous to related compounds like 3-Bromo-5-iodobenzoic acid, which serves as a crucial intermediate in the synthesis of pharmaceuticals, including anti-inflammatory and anti-cancer agents.[2][3]
The differential reactivity of the C-I and C-Br bonds is the cornerstone of its synthetic utility. The C-I bond is more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for selective functionalization at the 5-position.[4][5] Subsequently, the C-Br bond at the 3-position can be targeted under slightly different reaction conditions for a second coupling event.
Logical Elaboration of the Scaffold in Drug Synthesis
Caption: Synthetic strategy using the scaffold for complex molecule synthesis.
This sequential approach allows for the precise and controlled introduction of three different diversity points, making the scaffold ideal for generating libraries of compounds for high-throughput screening in drug discovery programs. The central cyanobenzonitrile core is a known feature in many targeted therapies, often interacting with key residues in enzyme active sites.
Safety, Handling, and Storage
Note: As no specific Safety Data Sheet (SDS) exists for the title compound, the following information is synthesized from SDS for closely related halo-substituted benzoic acids.[6][7][8]
GHS Hazard Classification: Based on analogs, this compound is expected to be classified as:
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Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.
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Skin Irritation (Category 2) , H315: Causes skin irritation.[6]
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Serious Eye Irritation (Category 2A) , H319: Causes serious eye irritation.[6]
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Specific Target Organ Toxicity — Single Exposure (Category 3) , H335: May cause respiratory irritation.[6]
Table 3: Recommended Safety and Handling Procedures
| Aspect | Recommendation | Rationale and Source |
| Personal Protective Equipment (PPE) | Wear nitrile gloves, safety glasses with side-shields (conforming to EN166), and a lab coat. Use a dust mask or work in a ventilated hood. | To prevent skin, eye, and respiratory tract contact with the irritant powder.[6] |
| Handling | Avoid formation of dust and aerosols. Use only in a well-ventilated area. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. | Standard practice for handling fine chemical powders to minimize exposure. |
| First Aid | If Swallowed: Rinse mouth and call a POISON CENTER or doctor. If on Skin: Wash with plenty of soap and water. If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. | Standard first aid for irritant/harmful chemical exposure.[8] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. | To prevent degradation from moisture and ensure chemical stability.[7] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | To ensure environmentally responsible disposal of chemical waste. |
Conclusion
3-Bromo-4-cyano-5-iodobenzoic acid represents a powerful and strategically designed chemical building block. Its densely packed, differentially reactive functional groups provide a robust platform for the efficient construction of complex molecular entities. While specific experimental data for this compound remains sparse, logical extrapolation from well-understood chemical principles and data from close analogs highlights its significant potential for researchers in synthetic organic chemistry, medicinal chemistry, and materials science. Its thoughtful application can accelerate the discovery of novel therapeutics and advanced materials.
References
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3-bromo-4-cyano-5-iodobenzoic acid - C8H3BrINO2 | CSCS00015409228. Chemspace. Available at: [Link]
- Safety Data Sheet. Sigma-Aldrich. (June 29, 2014).
- SAFETY DATA SHEET. MilliporeSigma. (November 06, 2025).
- SAFETY DATA SHEET. Acros Organics. (December 21, 2025).
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3-Bromo-5-iodobenzoic acid | 188815-32-9. J&K Scientific. Available at: [Link]
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3-IODO-5-BROMOBENZOIC ACID | Drug Information. PharmaCompass.com. Available at: [Link]
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3-bromo-5-iodo-4-methylbenzoic acid — Chemical Substance Information. NextSDS. Available at: [Link]
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3-Bromo-5-iodobenzoic acid, 1 X 5 g (408085-5G). Alkali Scientific. Available at: [Link]
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